![molecular formula C11H16FNO2 B2905185 5-fluoro-1-[(2R,5R)-5-methyloxolane-2-carbonyl]-1,2,3,6-tetrahydropyridine CAS No. 2165574-29-6](/img/structure/B2905185.png)
5-fluoro-1-[(2R,5R)-5-methyloxolane-2-carbonyl]-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known as 5-Fluoro-1- (2R,5S)- [2- (hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine, is used as an antiviral drug . It’s a fluorinated cytosine derivative with significant anti-cancer activity and is currently being studied for its potential use in cancer therapy.
Synthesis Analysis
The synthesis of this compound involves various processes using different synthetic routes . Stereoselective synthetic routes were developed, which by means of the use of chiral auxiliaries such as menthol, allow the desired stereochemistry to be induced and allow Emtricitabine to be obtained directly as a single enantiomer .Molecular Structure Analysis
The molecular formula of this compound is C9H11FN2O5 . It belongs to the class of organic compounds known as pyrimidine nucleosides and analogues .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The process for producing this compound has been improved and patented .Physical and Chemical Properties Analysis
This compound is a solid and soluble in water . It has a molecular weight of 246.19 g/mol .科学的研究の応用
Modular Synthesis of Pyridines
A study by Song et al. (2016) introduces a one-pot reaction sequence for the synthesis of di-, tri-, tetra-, and pentasubstituted pyridines, as well as fused pyridines. This approach utilizes 2-fluoro-1,3-dicarbonyl compounds (a category to which the specified chemical belongs) and is performed under metal-free conditions, highlighting its efficiency and applicability in synthesizing complex pyridine structures.
Fluorinated Protoporphyrinogen IX Oxidase Inhibitors
Research by Li et al. (2005) focuses on the structures of various fluorinated compounds, including 5-fluoro-1,2,3,6-tetrahydropyrimidin-1-yl derivatives. These compounds have been studied for their potential as protoporphyrinogen IX oxidase inhibitors, a key target in the development of herbicides and possibly other therapeutic agents.
Structure Analysis of Fluorinated Nucleosides
The molecular structure of fluorinated nucleosides, similar to the compound , has been analyzed by Harris and MacIntyre (1964). Their study on 5-fluoro-2′-deoxy-β-uridine, a related compound, provides insights into the structural implications of fluorination on nucleosides and their potential effects on nucleic acid structures.
Fluorescence Studies in Carbon Dots
In the context of nanotechnology, a study by Shi et al. (2016) discusses the role of organic fluorophores in carbon dots. The incorporation of fluorinated compounds, akin to the chemical , in carbon dots has been shown to significantly impact their fluorescence properties, expanding their potential applications in imaging and sensing technologies.
Metabolic and Pharmacological Studies
Fluorouracil, a well-known fluorinated pyrimidine analogue, has been extensively studied for its metabolic and pharmacological properties, as noted by Pinedo and Peters (1988). While not directly related to the specific compound , this research provides a broader context for understanding the biological implications of fluorinated pyrimidines.
Safety and Hazards
特性
IUPAC Name |
(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)-[(2R,5R)-5-methyloxolan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO2/c1-8-4-5-10(15-8)11(14)13-6-2-3-9(12)7-13/h3,8,10H,2,4-7H2,1H3/t8-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHXTNJYXZGSSF-PSASIEDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)C(=O)N2CCC=C(C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](O1)C(=O)N2CCC=C(C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
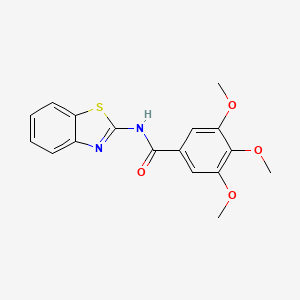

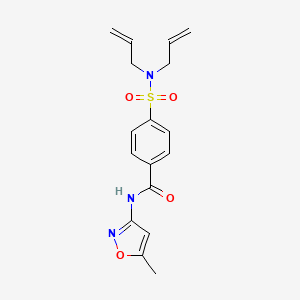
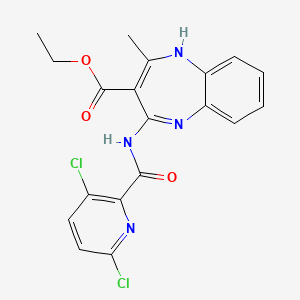

![2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2905110.png)
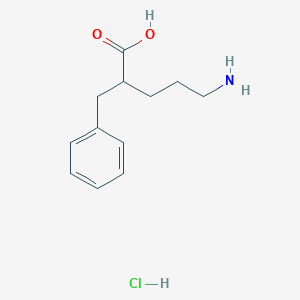
![3-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2905114.png)

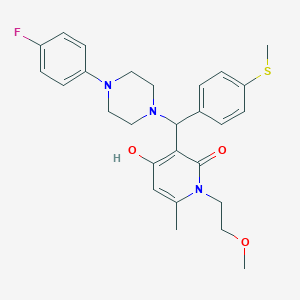
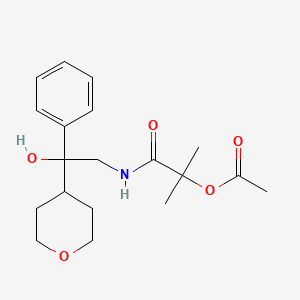
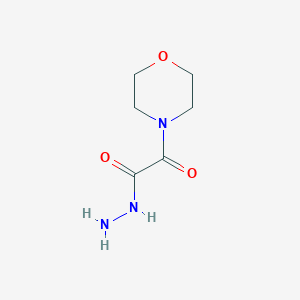
![N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2905121.png)

